![molecular formula C16H16F5N5O B3141836 西格列汀类似物 13 CAS No. 486460-31-5](/img/structure/B3141836.png)
西格列汀类似物 13
描述
Sitagliptin Analog 13 is a compound that contains a total of 45 bonds, including 29 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 1 Triazole .
Synthesis Analysis
The synthesis of Sitagliptin involves several steps. One approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . This route successfully avoids the use of expensive noble metal as catalysts compared with traditional synthesis methods, resulting in greatly reduced costs and simplified synthetic routes .Molecular Structure Analysis
Sitagliptin Analog 13 has a complex molecular structure with multiple bonds and rings. It includes 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 1 Triazole .Chemical Reactions Analysis
Sitagliptin undergoes various chemical reactions during its synthesis. The approach of chemical resolution of racemates to sitagliptin not only successfully obtained R-sitagliptin with up to 96% ee but also afforded S-sitagliptin with 90% ee by using chiral resolution agent, (−)-di-p-toluoyl-L-tartaric .科学研究应用
西格列汀及其类似物的药理特征
西格列汀的作用机制: 西格列汀是二肽基肽酶-4 (DPP-4) 酶的一种有效且高度选择性的抑制剂。它增强了肠促胰岛素激素的作用,肠促胰岛素激素参与葡萄糖稳态的调节。通过抑制 DPP-4,西格列汀增加了活性肠促胰岛素激素的水平,从而改善了 2 型糖尿病患者的血糖控制 (G. Plosker,2014)。
治疗应用: 除了在管理 2 型糖尿病中的主要用途之外,西格列汀在其他各种治疗领域也显示出潜力。例如,已经探索了西格列汀的心血管作用,表明它对心血管系统有多种影响。它已通过除降糖作用之外的机制对缺血性心血管疾病、动脉粥样硬化和高血压表现出积极作用,例如抗炎和抗氧化应激特性 (Yi Zhou 等人,2018)。
药代动力学和比较分析: 包括西格列汀在内的 DPP-4 抑制剂的临床药代动力学揭示了吸收、分布、代谢和排泄的差异。这些药代动力学特性会影响药物的功效、安全性概况和潜在的药物-药物相互作用。了解这些特征对于优化患有合并症的个体患者的治疗策略至关重要 (L. Golightly 等人,2012)。
作用机制
安全和危害
未来方向
Sitagliptin has been found to have a strong binding ability with ACE2, a cell surface receptor closely related to DPP4. This discovery opens up new potential signaling pathways for the treatment of type 2 diabetes mellitus . Furthermore, Sitagliptin has been found to have a good therapeutic effect for T2DM, and its safety, efficiency, and tolerance in various treatment regimens make it a valuable tool for physicians in the management of patients with T2DM .
属性
IUPAC Name |
(3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5N5O/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21/h1-2,5,11H,3-4,6-8,22H2/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTMQWQGGARRSK-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F5N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。